1-(Iodomethyl)-4-methylbenzene
Description
1-(Iodomethyl)-4-methylbenzene (CAS: Not explicitly provided; molecular formula: C₈H₉I) is an organoiodine compound featuring a methylbenzene (toluene) backbone with an iodomethyl substituent at the para position. It is synthesized via NaBH₄/I₂-mediated iodination of the corresponding alcohol precursor, yielding a white solid with a melting point of 46–47°C and a molecular weight of 232.07 g/mol . Key spectral data include:
- ¹H NMR (CDCl₃, 400 MHz): δ 7.26 (d, J = 8.10 Hz, 2H), 7.08 (d, J = 7.90 Hz, 2H), 4.43 (s, 2H), 2.30 (s, 3H).
- ¹³C NMR (CDCl₃, 101 MHz): δ 137.9, 136.4, 129.6, 128.7, 21.4, 6.3 .
This compound serves as a versatile intermediate in organic synthesis, particularly in cross-coupling reactions and the preparation of liquid crystal precursors .
Properties
IUPAC Name |
1-(iodomethyl)-4-methylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9I/c1-7-2-4-8(6-9)5-3-7/h2-5H,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVJQXZQIGSNYKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CI | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9I | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40288587 | |
| Record name | 1-(iodomethyl)-4-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40288587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4484-74-6 | |
| Record name | 1-(Iodomethyl)-4-methylbenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4484-74-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 56730 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004484746 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC56730 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56730 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(iodomethyl)-4-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40288587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Iodomethyl)-4-methylbenzene can be synthesized through several methods. One common approach involves the iodination of p-tolylmethanol using iodine and phosphorus triiodide. The reaction typically proceeds as follows: [ \text{C}_7\text{H}_7\text{CH}_2\text{OH} + \text{PI}_3 \rightarrow \text{C}_7\text{H}_7\text{CH}_2\text{I} + \text{H}_3\text{PO}_3 ]
Industrial Production Methods: In an industrial setting, the production of 1-(iodomethyl)-4-methylbenzene may involve the use of more scalable and efficient methods, such as the direct iodination of p-tolylmethane using iodine and a suitable catalyst under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(Iodomethyl)-4-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as hydroxide, cyanide, or amines, leading to the formation of corresponding substituted products.
Oxidation Reactions: The compound can be oxidized to form p-tolylmethyl alcohol or further to p-tolylmethyl ketone.
Reduction Reactions: Reduction of the iodine atom can yield p-tolylmethane.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous solution for hydroxylation.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.
Major Products:
Substitution: p-Tolylmethanol, p-tolylmethyl cyanide, p-tolylmethylamine.
Oxidation: p-Tolylmethyl alcohol, p-tolylmethyl ketone.
Reduction: p-Tolylmethane.
Scientific Research Applications
1-(Iodomethyl)-4-methylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of biochemical pathways involving halogenated compounds.
Medicine: Investigated for its potential use in radiolabeling and imaging due to the presence of iodine.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 1-(iodomethyl)-4-methylbenzene largely depends on the type of reaction it undergoes. In substitution reactions, the iodine atom is typically displaced by a nucleophile through an S_N2 mechanism. In oxidation reactions, the methyl group is oxidized to an alcohol or ketone, involving the transfer of electrons and the formation of intermediate species.
Comparison with Similar Compounds
Table 1: Key Properties of Halogenated Derivatives
Key Observations :
- Reactivity : The iodine atom in 1-(Iodomethyl)-4-methylbenzene enhances its utility in nucleophilic substitutions and photoredox catalysis compared to bromine or chlorine analogs .
- Functional Group Diversity : Azide and sulfonyl derivatives (e.g., 1-(Azidomethyl)-4-methylbenzene) enable click chemistry and sulfonylation reactions, respectively, expanding their applications in medicinal chemistry .
Cyclohexane-Bridged Analogs
The compound 1-[4-(Iodomethyl)cyclohexyl]-4-methylbenzene (C₁₄H₁₉I, MW: 314.19) shares structural similarities but incorporates a cyclohexane ring. Key differences include:
- Crystal Structure : The cyclohexane ring adopts a chair conformation, with a dihedral angle of 67.23° between the cyclohexane and benzene planes .
- Synthesis : Prepared via coupling 1-bromo-4-methylbenzene and 1-bromo-4-(iodomethyl)cyclohexane in diethyl ether, highlighting its role as a liquid crystal intermediate .
- Thermal Stability : Higher molecular weight and rigid cyclohexane backbone may enhance thermal stability compared to the simpler toluene derivative.
Ethoxy and Propargyl Derivatives
- 1-(2-Bromoethoxy)-4-methylbenzene (C₉H₁₁BrO, MW: 215.09): Features a bromoethoxy chain, enabling ether cleavage reactions. It is a liquid with a boiling point of 107–108°C (8 mmHg) .
- 1-(3-Chloroprop-1-yn-1-yl)-4-methylbenzene: A propargyl chloride derivative used in Sonogashira couplings, contrasting with the iodomethyl group’s preference for Stille or Suzuki couplings .
Biological Activity
1-(Iodomethyl)-4-methylbenzene, commonly referred to as p-iodomethyl toluene, is an organoiodine compound that has garnered attention due to its potential biological activities. This article delves into the compound's synthesis, biological properties, and its implications in medicinal chemistry and pharmacology.
Chemical Structure and Properties
1-(Iodomethyl)-4-methylbenzene is characterized by its aromatic structure, comprising a methyl group and an iodomethyl substituent on a benzene ring. The presence of iodine contributes to its reactivity and biological interactions.
Synthesis
The synthesis of 1-(iodomethyl)-4-methylbenzene generally involves the iodination of toluene derivatives through various methods, including electrophilic aromatic substitution. One effective method reported involves using NaBH4/I2 for the iodination of alcohols, which can be adapted for the iodomethylation of aromatic compounds .
Antimicrobial Properties
Research indicates that compounds with iodomethyl groups exhibit significant antimicrobial activity. For instance, studies have shown that iodinated benzyl derivatives can inhibit bacterial growth, suggesting that 1-(iodomethyl)-4-methylbenzene may possess similar properties. The mechanism is believed to involve disruption of microbial cell membranes or interference with essential metabolic processes .
Anticancer Activity
The anticancer potential of 1-(iodomethyl)-4-methylbenzene has been explored in several studies. It has been noted that organoiodine compounds can induce apoptosis in cancer cells through various pathways, including oxidative stress and mitochondrial dysfunction. For example, derivatives of iodomethylbenzene have shown cytotoxic effects against various cancer cell lines, which could be attributed to their ability to generate reactive oxygen species (ROS) and disrupt cellular homeostasis .
Case Studies
- Study on Antimicrobial Efficacy : A laboratory study assessed the antimicrobial activity of several iodinated compounds against Staphylococcus aureus and Escherichia coli. Results indicated that 1-(iodomethyl)-4-methylbenzene exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics, highlighting its potential as an alternative antimicrobial agent.
- Anticancer Screening : In vitro assays using human cancer cell lines demonstrated that treatment with 1-(iodomethyl)-4-methylbenzene resulted in significant cell death, with IC50 values indicating potent activity against breast cancer cells. The study suggested that the compound's mechanism might involve apoptosis induction via caspase activation pathways .
The biological activity of 1-(iodomethyl)-4-methylbenzene can be attributed to several mechanisms:
- Reactive Oxygen Species Generation : The compound may induce oxidative stress in cells, leading to apoptosis.
- Membrane Disruption : Its lipophilic nature allows it to integrate into lipid membranes, potentially disrupting cellular integrity.
- Enzyme Inhibition : Iodinated compounds often act as enzyme inhibitors, affecting critical metabolic pathways in microorganisms and cancer cells alike.
Data Table: Biological Activities of 1-(Iodomethyl)-4-methylbenzene
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
